4-Bromo-2-phenylaniline

Description

Chemical Identity and Structural Context within Brominated Anilines

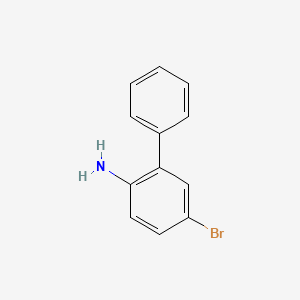

4-Bromo-2-phenylaniline is an aromatic organic compound with the chemical formula C₁₂H₁₀BrN. guidechem.comechemi.comaobchem.com Its structure features a central aniline (B41778) core, which is a benzene (B151609) ring substituted with an amino group (-NH₂). This core is further modified with two additional substituents: a bromine atom at the 4-position and a phenyl group (-C₆H₅) at the 2-position of the aniline ring.

The IUPAC name for this compound is this compound. guidechem.com It is also known by synonyms such as 5-bromo-[1,1'-biphenyl]-2-amine. guidechem.com The presence of the amino group, the phenyl group, and the bromine atom on the same aromatic ring gives this molecule a unique electronic and steric profile, influencing its reactivity and potential applications.

Structurally, this compound belongs to the class of brominated anilines and, more broadly, to substituted phenylanilines. The position of the bromine atom and the phenyl group is crucial. The bromine at the para-position to the amino group and the bulky phenyl group at the ortho-position create a specific steric and electronic environment around the amino functional group. This substitution pattern distinguishes it from other isomers like 4-bromo-N-phenylaniline, where the phenyl group is attached to the nitrogen atom of the aniline. chembk.com

Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 5455-13-0 guidechem.comechemi.comaobchem.comsigmaaldrich.comchemicalbook.comchemfish.co.jp |

| Molecular Formula | C₁₂H₁₀BrN guidechem.comechemi.comaobchem.com |

| Molecular Weight | 248.12 g/mol echemi.com |

| IUPAC Name | This compound guidechem.com |

| Synonyms | 5-bromo-[1,1'-biphenyl]-2-amine guidechem.com |

Historical Overview of Research Trends Pertaining to Anilines and Aryl Bromides

The study of anilines and aryl bromides has a rich history, forming a cornerstone of modern organic chemistry. Aniline itself was first isolated in the early 19th century, and its discovery spurred the development of the synthetic dye industry. Research into its derivatives quickly followed, leading to a deeper understanding of aromatic chemistry.

Aryl bromides have long been recognized as important synthetic intermediates. rsc.org Their utility stems from the bromine atom's ability to act as a good leaving group in various reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Historically, the synthesis of aryl bromides was often achieved through electrophilic aromatic substitution reactions, such as the Friedel-Crafts-type halogenation. wikipedia.org However, these methods often suffered from issues with regioselectivity, especially with activated rings like anilines, which tend to yield ortho- and para-substituted products. rsc.orgrsc.org

A significant breakthrough in the synthesis of specifically substituted aryl halides was the Sandmeyer reaction, which involves the conversion of diazonium salts, derived from anilines, into aryl halides. wikipedia.org This provided a reliable method to introduce a bromine atom at a specific position on an aromatic ring that might be inaccessible through direct bromination.

Over the decades, research has focused on developing milder and more selective bromination methods for anilines. This includes oxidative bromination techniques using reagents like potassium bromide with an oxidant, which can offer high selectivity. scispace.com More recently, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective bromination of anilines, even allowing for meta-bromination, which is challenging to achieve via classical methods. rsc.orgrsc.org The development of such sophisticated synthetic methodologies has paved the way for the creation of complex substituted anilines, including this compound.

Contemporary Significance and Research Drivers for Substituted Phenylanilines

Substituted phenylanilines, including this compound, are of significant interest in contemporary chemical research due to their potential applications in various fields, particularly in materials science and medicinal chemistry. The unique combination of a biphenyl-like structure with a reactive amino group makes them versatile building blocks for more complex molecules.

One of the primary drivers for research into substituted phenylanilines is their use in the synthesis of advanced materials. For instance, N-substituted polyanilines are investigated for their electrical conductivity and solubility, properties that are crucial for applications in electronic devices. researchgate.net The specific substituents on the phenylaniline backbone can fine-tune these properties.

In the realm of medicinal chemistry, substituted anilines and biphenyl (B1667301) structures are common motifs in pharmacologically active compounds. rsc.org For example, substituted phenylalanines are studied for their potential as antagonists for receptors like the AMPA receptors, which are involved in neurotransmission. ku.dk The synthesis of novel substituted phenylalanine derivatives is an active area of research for developing new therapeutic agents. netascientific.comchemimpex.combeilstein-journals.org

The presence of a bromine atom in compounds like this compound further enhances its synthetic utility. Aryl bromides are key precursors in a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which are fundamental for constructing complex organic molecules from simpler starting materials. rsc.orgfiveable.me The ability to use this compound as a scaffold to introduce additional functional groups via these modern coupling techniques is a major driver for its use in the synthesis of novel compounds with tailored properties for applications ranging from pharmaceuticals to organic electronics.

Table of Mentioned Compounds | Compound Name | | --- | | this compound | | Aniline | | 4-bromo-N-phenylaniline | | 4-Bromo-2-methylaniline | | N-(2-methylphenyl) acetamide (B32628) | | N-(4-bromo-2-methylphenyl) acetamide | | 4-Bromo-2-nitro-N-phenylaniline | | 4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline | | 4-Bromo-2-chloro-DL-phenylalanine | | 4-Bromo-DL-phenylalanine | | 3-Bromo-DL-phenylalanine | | 4-Bromo-L-phenylalanine | | 2-phenylaniline | | 4-methoxy-N-phenylaniline | | [1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea) | | 4-Methoxybenzoyl chloride | | 4-Methoxybenzoyl isothiocyanate | | 4-chlorotoluene (B122035) | | 4-(2-Fluoroethyl)-ʟ-phenylalanine | | 3-(2-fluoroethyl)-ʟ-phenylalanine | | ethyl trifluoropyruvate hemiketal | | tetrafluorophenylalanine | | N-bromophthalimide | | N-bromosuccinimide | | 1,3-diiodo-5,5-dimethylhydantoin (B1295625) | | N-chlorosuccinimide | | 2-Amino-3-(3,4-dichloro-5-(5-hydroxypyridin-3-yl)phenyl)propanoic acid | | 2-Amino-3-(3′-hydroxybiphenyl-3-yl)propanoic acid | | Triton X-100 | | Polyaniline |3-yl)propanoic acid | | Triton X-100 | | Polyaniline |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZCSSKDCUYENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281869 | |

| Record name | 5-Bromo-2-biphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-13-0 | |

| Record name | NSC23305 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-biphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Advanced Reactivity Studies of 4 Bromo 2 Phenylaniline

Functional Group Interconversions of the Amino Moiety

The amino group of 4-bromo-2-phenylaniline is a key site for various chemical modifications, including the formation of new carbon-nitrogen and carbon-heteroatom bonds.

N-alkylation and N-arylation reactions introduce alkyl or aryl groups, respectively, onto the nitrogen atom of the amino group. These transformations are fundamental in modifying the electronic and steric properties of the parent molecule.

N-Alkylation: This process typically involves the reaction of this compound with alkyl halides or other alkylating agents. For instance, the N-alkylation of anilines can be achieved using alcohols through a hydrogen auto-transfer reaction catalyzed by a palladium(II) complex. rsc.org This method offers a greener alternative to traditional alkylation with alkyl halides. The synthesis of N-alkyl amino acids, a related transformation, can be performed using stoichiometric methods like reductive alkylation with aldehydes or nucleophilic substitution with alkyl halides. researchgate.net

N-Arylation: The introduction of an aryl group onto the amino nitrogen can be accomplished through methods like the Ullmann condensation or Buchwald-Hartwig amination. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water provides an environmentally friendly approach. nih.govbeilstein-journals.org For example, arylamines with a p-bromo substituent have been shown to react efficiently with iodonium (B1229267) ylides to form diarylamine derivatives. nih.govbeilstein-journals.org The Buchwald-Hartwig coupling of nonsymmetrically substituted 4,5-dialkoxy-2-nitroaniline with a 1-bromo-2-nitrobenzene (B46134) derivative is another effective method. uj.edu.pl

Table 1: Examples of N-Alkylation and N-Arylation Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alcohols, Pd(II) catalyst, Hydrogen auto-transfer | N-Alkyl anilines | rsc.org |

| N-Arylation | Aryliodonium ylides, CuSO4·5H2O, Water | Diaryl amines | nih.govbeilstein-journals.org |

| N-Arylation | Aryl halides, Copper catalyst, Ullmann Condensation | N-Aryl heterocyclic compounds | jst.go.jp |

| N-Arylation | 1-bromo-2-nitrobenzene derivatives, Buchwald-Hartwig coupling | Bis(2-nitrophenyl)amine | uj.edu.pl |

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. gsconlinepress.com These compounds are versatile intermediates in organic synthesis and are known for a range of biological activities. gsconlinepress.comnih.gov

The synthesis of Schiff bases is typically a condensation reaction, often catalyzed by an acid or base, or promoted by heat. gsconlinepress.com For example, new Schiff base complexes have been synthesized from 4-bromo-o-toluidine and 2-hydroxynaphthaldehyde by refluxing in ethanol. impactfactor.org Similarly, imine derivatives have been prepared by reacting phthalic anhydride (B1165640) with various amines. uobaghdad.edu.iq

Table 2: Synthesis of Imine Derivatives from Anilines

| Aniline (B41778) Reactant | Carbonyl Reactant | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-bromo-o-toluidine | 2-hydroxynaphthaldehyde | Ethanol, Reflux | 1-((4-bromo-2-methylphenylimino)methyl)naphthalen-2-ol | impactfactor.org |

| 4-bromo-2-methylaniline | Furfural | 1:1 molar ratio | N-(4- Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine | uobaghdad.edu.iq |

| Substituted anilines | Substituted pyrazole-1-carbaldehyde | Ethanol, NaOH | Substituted pyrazole (B372694) imines | researchgate.net |

The amino group of aromatic amines can undergo oxidation. For instance, aromatic amines can experience spontaneous and ultrafast oxidation in microdroplets of water containing radical cations. rsc.org Another study details the conversion of 4-bromo-2-nitroaniline (B116644) to 4-bromo-2-nitrobenzaldehyde. semanticscholar.org While this involves the oxidation of a different functional group on a related molecule, it highlights the potential for oxidative transformations of substituted anilines.

Transformations Involving the Aryl Bromide Substituent

The bromine atom on the phenyl ring of this compound serves as a versatile handle for introducing a wide array of functional groups through various metal-catalyzed cross-coupling reactions and nucleophilic substitution pathways.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the aryl bromide of this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. nih.govmdpi.compreprints.org It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acid derivatives. nih.govmdpi.com For example, a Suzuki-Miyaura cross-coupling reaction has been developed for unprotected ortho-bromoanilines, demonstrating good to excellent yields with various boronic esters. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. mdpi.comwikipedia.orgcdnsciencepub.com This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. mdpi.com The intramolecular version of the Heck reaction can be used to synthesize cyclic compounds. wikipedia.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to produce an arylalkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgrsc.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly reliable method for the formation of C(sp²)-C(sp) bonds. libretexts.org

Table 3: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagent | Palladium catalyst | Biaryl compounds | nih.govmdpi.compreprints.org |

| Heck | Alkene | Palladium catalyst | Substituted alkenes | mdpi.comwikipedia.orgcdnsciencepub.com |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst | Arylalkynes | wikipedia.orglibretexts.orgorganic-chemistry.orgrsc.org |

While less common than electrophilic aromatic substitution, nucleophilic aromatic substitution (SNA) can occur on aryl halides, particularly when the ring is activated by electron-withdrawing groups. libretexts.orgpressbooks.pubmasterorganicchemistry.com In the SNAr mechanism, a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the halide. libretexts.orgpressbooks.pubiscnagpur.ac.in The presence of electron-withdrawing groups ortho and para to the leaving group accelerates the reaction. masterorganicchemistry.com For unactivated aryl halides, substitution can sometimes proceed through a radical-nucleophilic (SRN1) mechanism or via a benzyne (B1209423) intermediate. iscnagpur.ac.in

In-depth Article on this compound Cannot Be Generated Due to Lack of Specific Research Data

A comprehensive and scientifically detailed article focusing solely on the chemical compound This compound as per the requested outline cannot be generated at this time. Extensive searches for specific research findings on this particular molecule have revealed a significant lack of available literature detailing its specific chemical transformations, mechanistic pathways, and derivatization for complex architectures.

The majority of scientific literature concerns a related but structurally different isomer, 4-Bromo-N-phenylaniline . It is crucial to distinguish between these two compounds:

This compound : An aniline molecule substituted with a bromine atom at position 4 and a phenyl group at position 2 of the benzene (B151609) ring.

4-Bromo-N-phenylaniline : A diphenylamine (B1679370) derivative where one phenyl ring is substituted with a bromine atom at position 4, and the other phenyl group is attached directly to the nitrogen atom.

The specific data required to populate the requested sections—such as the generation and reactivity of its specific aryl radical, elucidation of its reaction mechanisms in catalyzed processes, analysis of its radical pathways, and its use in building complex molecular architectures—is not present for This compound in the available search results.

While specific data for this compound is unavailable, the general chemical principles outlined in the query can be discussed in the context of closely related aryl bromides.

General Principles of Aryl Radical Generation and Reactivity

Aryl radicals are highly versatile intermediates in organic synthesis. nih.gov For a compound like this compound, the carbon-bromine (C-Br) bond is the most likely site for generating an aryl radical. Modern methods for this transformation are often driven by photoredox catalysis, which allows for the reduction of aryl halides under mild conditions using visible light. rsc.orgnih.gov

The general process involves a photocatalyst that, upon excitation by light, engages in a single electron transfer (SET) with the aryl bromide. This transfer forms a radical anion, which then rapidly fragments to release a bromide ion and the desired aryl radical. researchgate.net The feasibility and efficiency of this process depend on the reduction potential of the specific aryl halide; compounds with electron-withdrawing groups are typically easier to reduce than electron-rich ones. beilstein-journals.org Once generated, this aryl radical can participate in a variety of synthetic transformations, including C-H functionalization and addition to π-systems. nih.gov

General Mechanistic Concepts for Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds from aryl halides. While specific mechanistic studies for this compound are not available, the general mechanism for a reaction like the Suzuki-Miyaura coupling is well-established. It typically involves a catalytic cycle comprising three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl bromide (Ar-Br) to form a palladium(II) intermediate (Ar-Pd-Br).

Transmetalation : A base-activated organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the bromide and forming a new diorganopalladium(II) species.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which re-enters the cycle.

The ligands on the palladium catalyst play a crucial role in modulating its reactivity and stability throughout this process.

Derivatization for Complex Molecular Architectures

The structure of this compound, featuring an amine, a phenyl group, and a bromine atom, makes it a potentially valuable precursor for synthesizing complex heterocyclic molecules, most notably carbazoles. An intramolecular palladium-catalyzed C-N bond formation (a type of Buchwald-Hartwig amination) or a radical cyclization could, in principle, be employed to form the fused ring system of a carbazole (B46965) from this substrate. Such strategies are widely used to build complex molecular frameworks from simpler, functionalized starting materials.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Phenylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the electronic environment of each atom within the molecule.

The ¹H NMR spectrum of 4-Bromo-2-phenylaniline is expected to exhibit distinct signals corresponding to the aromatic protons on its two phenyl rings and the amine (-NH₂) protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents: the electron-withdrawing bromine atom and the phenyl group, and the electron-donating amino group.

The protons on the brominated ring (A-ring) and the unsubstituted phenyl ring (B-ring) will appear in the aromatic region, typically between 6.5 and 8.0 ppm. The amino group protons usually appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Based on data from analogous compounds like 4-bromoaniline and 2-aminobiphenyl, the expected chemical shifts can be predicted. For 4-bromoaniline, protons ortho to the amino group appear around 6.6 ppm, while those ortho to the bromine atom are downfield, around 7.2-7.3 ppm chemicalbook.comrsc.org. In 2-aminobiphenyl, the aromatic protons display a complex multiplet pattern across the aromatic region chemicalbook.comnih.gov. For this compound, the protons on the brominated ring are expected to show an ABX or similar complex splitting pattern due to their distinct chemical environments. The protons of the second phenyl ring will likely appear as a multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH₂ | 3.5 - 5.0 | Broad Singlet | Shift is solvent and concentration dependent. |

| H-3 | ~6.8 | Doublet (d) | Ortho to -NH₂ group. |

| H-5 | ~7.3 | Double-doublet (dd) | Ortho to Br, meta to -NH₂. |

| H-6 | ~7.2 | Doublet (d) | Meta to both Br and -NH₂. |

| Phenyl group (H-2' to H-6') | 7.2 - 7.6 | Multiplet (m) | Protons on the unsubstituted phenyl ring. |

Note: This is an interactive data table based on predicted values from related compounds.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), often allowing for the resolution of every unique carbon atom oregonstate.educompoundchem.com. The positions of the signals are sensitive to the electronic environment, with carbons attached to electronegative atoms (like N or Br) being shifted downfield.

For this compound, twelve distinct signals are expected in the aromatic region (110-150 ppm). The carbon atom attached to the bromine (C-4) will be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect," while the carbons attached to the nitrogen (C-1) and the phenyl group (C-2) will be significantly downfield. For comparison, in 4-bromoaniline, the C-Br carbon appears around 110 ppm, and the C-N carbon is at approximately 145 ppm rsc.org. The influence of the second phenyl ring at the C-2 position will further modify these shifts. Quaternary carbons (C-1, C-2, C-4, and C-1') will typically show weaker signals than carbons bearing hydrogen atoms oregonstate.edu.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 | ~144 | Attached to the amino group. |

| C-2 | ~130 | Attached to the phenyl group. |

| C-3 | ~118 | |

| C-4 | ~112 | Attached to the bromine atom. |

| C-5 | ~133 | |

| C-6 | ~129 | |

| C-1' | ~140 | Quaternary carbon of the phenyl substituent. |

| C-2'/C-6' | ~129 | |

| C-3'/C-5' | ~128 | |

| C-4' | ~127 |

Note: This is an interactive data table based on predicted values from related compounds.

NMR spectroscopy is not limited to ¹H and ¹³C. For derivatives of this compound, NMR of other nuclei can be highly informative. For instance, if the amino group is functionalized to create a phosphine (B1218219) ligand, ³¹P NMR spectroscopy becomes a critical characterization tool.

³¹P NMR has a very wide chemical shift range, making it highly sensitive to the electronic and steric environment of the phosphorus atom researchgate.net. A phosphine derivative of this compound would show a signal in the ³¹P NMR spectrum, and its chemical shift would be indicative of the phosphorus atom's coordination state. Upon coordination to a metal center, this ³¹P signal would shift significantly, providing evidence of complex formation. Furthermore, coupling between the phosphorus nucleus and other NMR-active nuclei (like ¹H, ¹³C, or metals like ¹⁹⁵Pt) can provide valuable structural information, such as bond connectivity and geometry researchgate.net. The chemical shifts for tertiary phosphines typically range from -30 to +50 ppm, but can vary widely based on substituents researchgate.net.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint that is highly useful for identifying functional groups and confirming structural features.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum provides direct information about the functional groups present.

For this compound, the FT-IR spectrum is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group are particularly diagnostic, typically appearing as two distinct bands in the region of 3300-3500 cm⁻¹ materialsciencejournal.org. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of sharp bands between 1450 and 1600 cm⁻¹ mdpi.com. The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ region mdpi.com. Finally, the C-Br stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, two bands |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong, multiple bands |

| N-H Bend (Amine) | ~1620 | Medium |

| C-N Stretch | 1250 - 1350 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Note: This is an interactive data table based on established group frequencies.

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR. The Raman spectrum of a molecule is often less congested than its IR spectrum and is well-suited for studying the skeletal vibrations of the aromatic rings nih.gov.

In this compound, strong Raman signals are expected for the symmetric vibrations of the phenyl rings. A key feature in the Raman spectra of biphenyl (B1667301) and its derivatives is the inter-ring C1-C1' stretching mode, which typically appears around 1280-1300 cm⁻¹ researchgate.netacs.org. The exact position of this band can provide information about the dihedral angle between the two rings. Other prominent bands include the ring breathing modes of the substituted benzene (B151609) rings (around 1000 cm⁻¹) and the C-Br stretching vibration researchgate.netnih.gov. The symmetric N-H stretch, while visible in IR, is often weak in Raman spectra.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₁₂H₁₀BrN), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its molecular formula.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation analysis provides insight into the molecule's structure. The fragmentation of this compound would likely proceed through several key pathways, including the cleavage of the C-Br bond and the C-N bond, as well as fragmentation of the biphenyl core.

Expected Key Fragmentation Pathways:

Loss of Bromine: A primary fragmentation would be the loss of the bromine atom, leading to a fragment ion at [M-Br]⁺.

Cleavage of Phenyl Ring: Fission of the bond connecting the two phenyl rings can occur.

Loss of Amino Group: Cleavage of the C-N bond could lead to the loss of the amino group or related fragments.

Based on the structure, a table of predicted major fragments can be proposed.

| Predicted Fragment Ion | m/z (for ⁷⁹Br isotope) | Description of Neutral Loss |

|---|---|---|

| [C₁₂H₁₀BrN]⁺ (Molecular Ion) | 247 | - |

| [C₁₂H₁₀N]⁺ | 168 | Loss of Br radical |

| [C₁₂H₉N]⁺ | 167 | Loss of HBr |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, reveals crucial information about the electronic structure and photophysical properties of a molecule.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the π-system of the aromatic rings. The chromophore in this molecule is the substituted 2-aminobiphenyl system. The presence of the amino group (-NH₂), an auxochrome, and the bromine atom are expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted biphenyl.

The primary electronic transitions anticipated are:

π → π* transitions: These are high-intensity absorptions associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The conjugation between the two phenyl rings dictates the energy of these transitions.

n → π* transitions: These lower-intensity transitions involve the excitation of a non-bonding electron from the nitrogen atom of the amino group to an antibonding π* orbital of the aromatic ring.

The solvent environment can influence the position of these absorption bands, a phenomenon known as solvatochromism. Polar solvents may stabilize the ground or excited states differently, leading to shifts in λmax.

| Electronic Transition | Associated Molecular Orbitals | Expected Intensity | Expected Spectral Region |

|---|---|---|---|

| π → π | HOMO to LUMO | High (ε > 10,000) | 250-350 nm |

| n → π | Non-bonding (N) to LUMO | Low (ε < 1,000) | > 300 nm |

Aromatic compounds like this compound are often fluorescent, emitting light upon relaxation from an excited electronic state to the ground state. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (lower energy), with the difference known as the Stokes shift.

However, the presence of the bromine atom can significantly impact the fluorescence properties. The "heavy-atom effect" of bromine is known to enhance the rate of intersystem crossing (ISC), a non-radiative process where the molecule transitions from the singlet excited state (S₁) to a triplet excited state (T₁). This process competes with fluorescence, often leading to a reduced fluorescence quantum yield and a shorter fluorescence lifetime. In some cases, this can lead to observable phosphorescence at low temperatures.

The photophysical properties, including the emission wavelength and quantum yield, would also be sensitive to solvent polarity, as polar solvents can stabilize the charge-transfer character of the excited state, often resulting in a red-shifted emission spectrum.

X-ray Crystallography for Solid-State Molecular Structure and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound has not been reported in the searched literature, its expected structural features can be inferred from the parent compound, 2-aminobiphenyl. stenutz.eunih.gov

A key structural parameter for biphenyl derivatives is the dihedral angle (or twist angle) between the planes of the two phenyl rings. Steric hindrance between the ortho-substituents (the amino group on one ring and a hydrogen atom on the other) would prevent the molecule from being planar. This non-planar conformation is crucial as it affects the degree of π-conjugation between the rings, thereby influencing the electronic properties.

In the solid state, the crystal packing would be governed by intermolecular interactions. The amino group can act as a hydrogen bond donor, potentially forming N-H···N or N-H···π interactions, which would play a significant role in defining the supramolecular architecture.

A crystallographic analysis would provide precise data on bond lengths, bond angles, the dihedral angle, and the nature of intermolecular forces, offering a complete picture of the molecule's solid-state conformation and packing.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Bond Lengths & Angles | Precise molecular geometry |

| Dihedral Angle (Phenyl-Phenyl) | Degree of twist between aromatic rings |

| Intermolecular Interactions | Details on hydrogen bonding and crystal packing |

Advanced Computational Methodologies in 4 Bromo 2 Phenylaniline Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule such as 4-Bromo-2-phenylaniline, these methods can elucidate the influence of its substituent groups—the bromine atom and the phenyl ring—on the aniline (B41778) framework.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density, rather than the complex many-electron wavefunction. scispace.commdpi.com This approach offers a favorable balance between computational cost and accuracy, making it a standard tool for studying the ground state properties of organic molecules. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), to model the molecular system. nih.gov

The primary conformational flexibility in this compound arises from the rotation around the C-N bond (connecting the aniline nitrogen to the phenyl ring) and the C-C bond (connecting the aniline ring to the substituent phenyl group). The steric hindrance between the phenyl group at the C2 position and the amino (-NH₂) group at the C1 position significantly influences the molecule's preferred conformation. The dihedral angle between the two aromatic rings is a key parameter determined through these calculations. researchgate.net Conformational analysis protocols can be used to explore the potential energy surface and identify the global minimum energy structure. chemrxiv.orgnih.govnih.gov

Below is a table representing typical geometric parameters that would be determined for this compound through DFT calculations.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data) This table contains hypothetical data for illustrative purposes, as specific published DFT results for this molecule are not available.

| Parameter | Value |

|---|---|

| C1-N Bond Length (Å) | 1.405 |

| C4-Br Bond Length (Å) | 1.910 |

| C2-C(phenyl) Bond Length (Å) | 1.490 |

| C1-N-H Bond Angle (°) | 113.5 |

| C2-C1-C6 Bond Angle (°) | 119.8 |

| Dihedral Angle (Ring 1 - Ring 2) (°) | 55.2 |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. thaiscience.inforesearchgate.net A smaller gap generally implies higher chemical reactivity. irjweb.com

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). thaiscience.info For this compound, the MEP would likely show a negative potential region around the nitrogen atom of the amino group due to its lone pair of electrons, and also influenced by the electronegative bromine atom. Positive potential would be expected around the hydrogen atoms of the amino group. mdpi.com

Table 2: Representative Frontier Orbital Energies for this compound (Illustrative Data) This table contains hypothetical data for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -5.65 |

| LUMO Energy (ELUMO) | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. taylorandfrancis.com It transforms the calculated molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. This method is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. chemrxiv.orgchemrxiv.org

The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory. mdpi.com A higher E(2) value indicates a stronger interaction. In this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the aromatic rings, which contributes to the electronic communication within the molecule. chemmethod.com

Table 3: Representative NBO Donor-Acceptor Interactions in this compound (Illustrative Data) This table contains hypothetical data for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C1-C6) | 35.8 |

| LP(1) N | π(C2-C3) | 5.2 |

| π(C5-C6) | π(C2-C3) | 18.5 |

| LP(2) Br | σ(C3-C4) | 1.5 |

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. cardiff.ac.uk By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. nih.gov These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor to improve agreement with experimental data. nih.govresearchgate.net

For this compound, this analysis would predict the characteristic vibrational modes, such as the symmetric and asymmetric N-H stretching of the amino group, the C-Br stretching frequency, various C-H stretching and bending modes of the aromatic rings, and the C-N stretching mode. Comparing these predicted spectra with experimentally recorded FTIR and FT-Raman spectra is a crucial step in confirming the molecular structure. researchgate.net

Table 4: Representative Predicted Vibrational Frequencies for this compound (Illustrative Data) This table contains hypothetical data for illustrative purposes. Experimental ranges are characteristic for the functional groups.

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm-1) | Characteristic Experimental Range (cm-1) |

|---|---|---|

| N-H Asymmetric Stretch | 3495 | 3450-3550 |

| N-H Symmetric Stretch | 3405 | 3350-3450 |

| Aromatic C-H Stretch | 3060 | 3000-3100 |

| C=C Aromatic Stretch | 1595 | 1580-1620 |

| N-H Bending | 1610 | 1590-1650 |

| C-N Stretch | 1280 | 1250-1340 |

| C-Br Stretch | 650 | 500-700 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, providing valuable support for the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors with high accuracy within the DFT framework. rsc.orgnih.gov

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). mdpi.com For this compound, the calculations would predict distinct chemical shifts for each chemically unique carbon and hydrogen atom. The predicted shifts would reflect the electronic environment of each nucleus, influenced by the electron-donating amino group and the electron-withdrawing and anisotropic effects of the bromine atom and the adjacent phenyl ring. dntb.gov.uamdpi.com

Table 5: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Data) This table contains hypothetical data for illustrative purposes, referenced to TMS.

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| H (on N) | 4.50 |

| H3 | 7.15 |

| H5 | 7.30 |

| H6 | 6.80 |

| ¹³C NMR | |

| C1 | 145.0 |

| C2 | 128.5 |

| C3 | 132.0 |

| C4 | 115.0 |

| C5 | 130.0 |

| C6 | 118.0 |

Hartree-Fock (HF) Theory for Electronic Structure

Hartree-Fock (HF) theory is a foundational ab initio method used to approximate the electronic structure of molecules like this compound. wikipedia.orggatech.edu It is rooted in molecular orbital (MO) theory and operates on the principle that each electron's motion can be described by a single-particle function, or orbital, within the average electric field created by all other electrons. gatech.edu This approach, often called the self-consistent field (SCF) method, iteratively refines the orbitals until the solution is consistent with the field it generates. wikipedia.org

The HF method approximates the complex N-body wave function of a molecule with a single Slater determinant. wikipedia.org While this accounts for the exchange correlation between electrons with parallel spins, it does not fully address the correlation between electrons with opposite spins, a limitation that necessitates the use of more advanced methods for higher accuracy. insilicosci.commit.edu Nevertheless, HF theory serves as a crucial starting point for these more sophisticated computational techniques. gatech.eduiyte.edu.tr The variational principle ensures that the calculated HF energy is always an upper bound to the true ground-state energy. gatech.edumit.edu

Higher-Level Ab Initio Methods

To overcome the limitations of Hartree-Fock theory, particularly the neglect of electron correlation, higher-level ab initio methods are employed. These "post-Hartree-Fock" methods build upon the HF foundation to provide a more accurate description of the electronic system.

Commonly used methods include:

Møller–Plesset Perturbation Theory (MP): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. Second-order Møller–Plesset theory (MP2) is a popular choice that offers a significant improvement in accuracy over HF. wikipedia.org

Coupled Cluster (CC): Coupled Cluster methods are among the most reliable and accurate techniques available for computational quantum chemistry. Methods like Coupled Cluster with Singles and Doubles (CCSD) and the "gold standard" CCSD(T), which adds a perturbative treatment of triple excitations, are known for their high accuracy. wikipedia.org

The choice of method involves a trade-off between accuracy and computational cost, which increases rapidly with the size of the molecule and the level of theory. wikipedia.org This relationship is often described by how the computational effort scales with the number of basis functions (N).

| Method | Computational Scaling | Description |

|---|---|---|

| Hartree-Fock (HF) | ~N³ - N⁴ | Starting point method, neglects electron correlation. wikipedia.org |

| Møller–Plesset 2 (MP2) | ~N⁴ - N⁵ | Simplest post-HF method to include electron correlation. wikipedia.org |

| Coupled Cluster (CCSD) | ~N⁶ | High-accuracy method including single and double excitations. wikipedia.org |

| Coupled Cluster (CCSD(T)) | ~N⁷ | Very high-accuracy method, often considered the "gold standard". wikipedia.org |

Solvation Models and Solvent Effects on Electronic Properties (e.g., COSMO)

The electronic properties of a molecule like this compound can be significantly influenced by its environment, particularly when in a solvent. Solvation models are computational methods designed to account for these effects. wikipedia.org The Conductor-like Screening Model (COSMO) is a widely used continuum solvation model where the solvent is approximated as a dielectric continuum surrounding the solute molecule within a cavity. wikipedia.orggithub.io

In the COSMO framework, the solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. nih.gov This interaction is calculated self-consistently with the molecule's electronic structure. The model is effective for studying how properties such as dipole moments and polarizabilities change from the gas phase to a solution phase. journalirjpac.com Generally, these electronic properties are enhanced as the polarity of the solvent increases. journalirjpac.com COSMO is applicable to large and irregularly shaped molecules, making it a versatile tool in computational chemistry. wikipedia.org

| Solvent | Dielectric Constant (ε) | Expected Effect on Dipole Moment (µ) | Expected Effect on Polarizability (α) |

|---|---|---|---|

| Vacuum | 1 | Base Value | Base Value |

| Tetrahydrofuran | 7.6 | Increased | Increased |

| Ethanol | 24.6 | Significantly Increased | Significantly Increased |

Prediction of Non-Linear Optical (NLO) Properties

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the non-linear optical (NLO) properties of molecules. jmcs.org.mxnih.gov NLO materials are crucial for applications in optoelectronics and photonics. The key parameters that quantify a molecule's NLO response are the linear polarizability (⟨α⟩), the first hyperpolarizability (β), and the second hyperpolarizability (⟨γ⟩). nih.gov

The NLO response is often associated with intramolecular charge transfer (ICT) processes, typically from an electron-donating group to an electron-accepting group through a π-conjugated system. nih.gov Computational studies can calculate the magnitudes of these properties and provide insights into the electronic transitions that give rise to them. For instance, studies on similar aniline derivatives have shown that strategic substitution can significantly enhance NLO responses. jmcs.org.mx The investigation of related compounds like 4-bromo-4'chloro benzylidene aniline for third-order NLO properties highlights the potential of this class of molecules. nih.gov Calculations can predict which structural modifications to this compound might optimize its NLO characteristics for specific applications.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. stanford.edu By solving Newton's equations of motion for a system, MD simulations generate trajectories that reveal information about the conformational dynamics and stability of molecules like this compound.

MD simulations can explore the conformational landscape of this compound, identifying the different spatial arrangements (conformations) the molecule can adopt and the energy barriers between them. This is particularly relevant for understanding the flexibility of the molecule, such as the rotation around the C-N bond and the phenyl-phenyl bond. By analyzing the simulation trajectories, researchers can determine the most stable conformations and the timescales of conformational changes, providing a dynamic picture that complements the static information from electronic structure calculations.

To study processes that occur after a molecule absorbs light, such as fluorescence or photochemical reactions, mixed quantum-classical dynamics methods are employed. researchgate.net These approaches treat the electrons, which are responsible for the electronic transitions, with quantum mechanics, while the motion of the much heavier atomic nuclei is treated using classical mechanics. uni-muenchen.dececam.org

This hybrid approach is essential for modeling nonadiabatic processes, where the system transitions between different electronic states. youtube.com Simulating the dynamics of this compound in an excited state can elucidate the mechanisms of its photophysical and photochemical behavior, tracking its evolution from light absorption through to relaxation pathways like internal conversion or intersystem crossing. cecam.orgcecam.org These simulations are fundamental to understanding and predicting how the molecule will behave in applications related to light interaction. cecam.org

Molecular Docking and Interaction Studies in Material Science Contexts

Advanced computational methods are pivotal in forecasting the supramolecular architecture of materials, which in turn dictates their macroscopic properties. In the realm of materials science, molecular interaction studies of this compound and its analogues are crucial for designing novel materials, such as flame retardants and organic semiconductors. Computational analysis of crystal structures provides deep insights into the non-covalent interactions that govern molecular packing and material stability.

A detailed crystallographic and computational study on the closely related analogue, 4-Bromo-N-phenylaniline, offers significant understanding of the intermolecular forces at play, which are extensible to this compound. This compound is noted as an amine analogue of brominated diphenyl ether flame retardant materials. nih.govresearchgate.net The analysis of its crystal structure reveals that while conventional hydrogen bonding involving the N-H group is absent, a robust network of intermolecular C-H⋯π and N-H⋯π interactions is present. nih.govresearchgate.netnih.gov

These non-covalent interactions are fundamental to the stability of the crystal lattice. The N-H⋯π interaction, in particular, is noteworthy for its geometry, where the amine proton is directed centrally towards an adjacent aromatic ring. nih.gov The interaction energy for such NH-π bonds is largely driven by dispersion forces, highlighting the importance of the polarizability of the π-electron systems in determining the geometry and nature of the interaction. elsevierpure.com The stability of NH-π interactions is comparable to that of hydrogen bonds and they are crucial in diverse chemical and biological structures. nih.gov Computational studies and quantum calculations help in characterizing the conformational diversity and energetic favorability of these interactions, which are less influenced by the surrounding environment compared to other non-covalent bonds. nih.gov

The specific geometric parameters of these interactions in 4-Bromo-N-phenylaniline have been determined computationally from crystallographic data. nih.govresearchgate.net These findings are instrumental for the rational design of new materials, as the strength and directionality of these weak interactions can be tuned by chemical modification to achieve desired packing motifs and material properties.

Table 1: Intermolecular Interaction Geometry in 4-Bromo-N-phenylaniline Crystal Structure

| Interaction Type (D—H⋯A) | D-H Distance (Å) | H⋯A Distance (Å) | D⋯A Distance (Å) | D-H⋯A Angle (°) |

| C6—H6⋯Cg2 | 0.95 | 2.69 | 3.404 | 132 |

| N1—H1⋯Cg1 | 0.85 | 2.65 | 3.501 | 175 |

| C9—H9⋯Cg1 | 0.95 | 2.96 | 3.651 | 131 |

| Data sourced from Hefter and Tanski (2011). Cg1 and Cg2 represent the centroids of the two phenyl rings. nih.govresearchgate.net |

Role of 4 Bromo 2 Phenylaniline in Catalysis and Ligand Design

Precursor for N-Donor Ligands in Transition Metal Catalysis

The primary role of 4-Bromo-2-phenylaniline in ligand synthesis is as a scaffold for creating sophisticated N-donor and P,N-bidentate ligands. The aniline (B41778) nitrogen atom possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to electron-deficient transition metal centers. bccampus.camdpi.com This fundamental property allows it to be incorporated into ligands that stabilize and modulate the reactivity of metal catalysts.

The bromine atom at the 4-position is a key functional handle that allows for extensive modification of the basic 2-phenylaniline structure. Through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions, the bromine can be substituted with a wide array of functional groups. wikipedia.orgnih.gov A particularly important transformation is the introduction of a phosphine (B1218219) moiety. This is typically achieved by reacting this compound with a phosphine source, such as diphenylphosphine, under palladium catalysis. organic-chemistry.org The resulting molecule is a P,N-bidentate ligand, where both the nitrogen of the original aniline and the newly introduced phosphorus atom can coordinate to a single metal center.

Phosphine ligands are ubiquitous in catalysis due to their ability to influence the electronic and steric environment of a metal catalyst, thereby controlling its activity and selectivity. tcichemicals.com Electron-rich and bulky phosphine ligands are known to be highly effective in promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination. tcichemicals.com

Design and Synthesis of Chiral Catalysts and Auxiliaries

The development of catalysts for asymmetric synthesis, which selectively produce one of two enantiomers of a chiral molecule, is a major goal in modern chemistry. Chiral ligands and auxiliaries are essential tools for achieving this selectivity. nih.govwikipedia.orgsigmaaldrich.com this compound can be used as a starting material for the design and synthesis of such chiral molecules.

There are several strategies to introduce chirality using the 2-phenylaniline framework:

Attachment of Chiral Moieties: A chiral group, derived from naturally occurring compounds like amino acids or terpenes, can be attached to the aniline nitrogen or the phenyl rings. nih.gov This chiral substituent can then influence the stereochemical outcome of a reaction catalyzed by a metal complex bearing this ligand.

Creation of Atropisomeric Ligands: The 2-phenylaniline core has a biaryl structure. When appropriately substituted, rotation around the C-C bond connecting the two phenyl rings can be restricted. If the substitution pattern is asymmetric, this can lead to atropisomerism, where the molecule is chiral due to this hindered rotation. By modifying this compound, for example, by introducing bulky groups, stable atropisomeric P,N-ligands can be synthesized. These ligands have proven to be highly effective in a range of asymmetric catalytic transformations.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org While less common, derivatives of this compound could potentially be developed into chiral auxiliaries for specific applications.

Coordination Chemistry of Metal Complexes with Phenylaniline-Derived Ligands

The effectiveness of a ligand in catalysis is intrinsically linked to its coordination chemistry—the way it binds to a metal and the properties of the resulting metal complex. bccampus.catamu.edu Ligands derived from this compound, particularly the P,N-bidentate phosphine derivatives, form stable complexes with a variety of transition metals, including palladium, rhodium, copper, and nickel. researchgate.netresearchgate.net

The coordination of these P,N-ligands to a metal center typically occurs through the nitrogen of the aniline and the phosphorus of the phosphine group. This dual coordination forms a chelate ring, a cyclic structure that includes the metal atom. nih.gov The formation of five- or six-membered chelate rings is entropically favored and results in thermodynamically stable metal complexes. nih.gov

The structural features of the phenylaniline-derived ligand significantly impact the geometry and reactivity of the metal complex:

Steric Hindrance: The phenyl group at the 2-position of the aniline ring provides significant steric bulk near the metal center. This bulk can influence the number and orientation of other molecules (substrates) that can bind to the metal, thereby affecting the selectivity of the catalytic reaction.

Electronic Properties: The electronic nature of the substituents on the phenyl rings can be tuned to modulate the electron density at the metal center. Electron-donating groups increase the electron density on the metal, which can promote processes like oxidative addition, while electron-withdrawing groups decrease it.

The combination of these steric and electronic effects allows for the fine-tuning of the catalyst's properties for a specific transformation.

| Metal Center | Ligand Type | Typical Coordination Geometry | Key Feature |

|---|---|---|---|

| Palladium(II) | P,N-Bidentate | Square Planar | Stable precatalyst for cross-coupling |

| Rhodium(I) | P,N-Bidentate | Square Planar | Active in hydrogenation and hydroformylation |

| Copper(I) | N-Monodentate or P,N-Bidentate | Tetrahedral | Used in C-N and C-O coupling reactions |

| Nickel(II) | P,N-Bidentate | Square Planar | Catalyst for C-C bond formation |

Applications in Diverse Catalytic Transformations

Metal complexes featuring ligands derived from this compound are employed in a wide range of catalytic reactions that are fundamental to organic synthesis. The robustness and tunability of these catalysts make them suitable for constructing complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govacs.org

Key applications include:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen (C-N) bonds by coupling an amine with an aryl halide. wikipedia.org It is one of the most powerful methods for synthesizing anilines and their derivatives. Catalysts based on bulky, electron-rich P,N-ligands derived from 2-phenylaniline are highly effective for this transformation, often enabling the coupling of challenging substrates under mild conditions. nih.govchemrxiv.org

Suzuki-Miyaura Cross-Coupling: This reaction creates carbon-carbon (C-C) bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov Phenylaniline-based phosphine ligands promote efficient catalysis for a broad scope of substrates, including sterically hindered and electronically demanding partners.

C-H Activation/Arylation: More advanced applications involve the direct functionalization of carbon-hydrogen (C-H) bonds. Palladium catalysts can mediate the arylation of anilines and related compounds at the meta-position, a transformation that is difficult to achieve with traditional methods. acs.orgresearchgate.netnih.gov Ligands play a crucial role in controlling the regioselectivity of these reactions.

| Reaction | Catalyst System | Bond Formed | Typical Substrates | Significance |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂ / P,N-Ligand | Aryl C-N | Aryl bromides, Primary/Secondary amines | Synthesis of pharmaceuticals, organic electronics nih.gov |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / P,N-Ligand | Aryl C-C | Aryl chlorides, Arylboronic acids | Construction of biaryl structures nih.gov |

| Heck Coupling | Pd Catalyst / P,N-Ligand | Aryl C-C (vinyl) | Aryl halides, Alkenes | Synthesis of substituted alkenes |

| Asymmetric Hydrogenation | Rh or Ru / Chiral P,N-Ligand | C-H, C-H | Prochiral alkenes, ketones | Enantioselective synthesis of chiral compounds |

Future Research Directions and Emerging Paradigms for 4 Bromo 2 Phenylaniline Chemistry

Expedited and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a primary focus for the future of 4-bromo-2-phenylaniline chemistry. This involves moving away from traditional batch processes that often require harsh conditions and generate significant waste.

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch methods, including enhanced safety, precise control over reaction parameters, and improved scalability. mdpi.comvapourtec.comresearchgate.net For the synthesis of substituted anilines, flow chemistry can enable safer handling of potentially hazardous reagents and intermediates, such as in diazotization reactions. mdpi.com Future research will likely focus on developing multi-step flow processes for the synthesis of this compound, minimizing manual handling and purification steps between reactions. uc.pt

Green chemistry principles are also central to developing sustainable synthetic methods. alfred.edusci-hub.stresearchgate.net This includes the use of greener solvents, such as 2-methyltetrahydrofuran (2-MeTHF) as an alternative to tetrahydrofuran (THF), and the development of catalytic systems that minimize waste. chemicalbook.com For the bromination step in the synthesis of bromoanilines, greener approaches are being explored to replace hazardous liquid bromine with alternatives like ceric ammonium nitrate–KBr combinations or cetyltrimethylammonium tribromide (CTMATB). alfred.edusci-hub.stasianpubs.org

Table 1: Comparison of Traditional vs. Future Synthetic Approaches

| Feature | Traditional Batch Synthesis | Flow & Green Chemistry Approaches |

| Reaction Control | Limited control over exotherms and mixing | Precise control of temperature, pressure, and mixing researchgate.net |

| Safety | Higher risk with hazardous reagents/intermediates | Enhanced safety, especially with unstable intermediates mdpi.com |

| Scalability | Often challenging | More straightforward transition from lab to industrial scale mdpi.com |

| Reagents | Often uses hazardous reagents (e.g., liquid Br₂) | Focus on safer, in-situ generated, or recyclable reagents alfred.edusci-hub.st |

| Solvents | Use of conventional, often toxic, organic solvents | Preference for environmentally benign solvents chemicalbook.com |

| Waste Generation | Higher waste output | Reduced byproducts and improved atom economy sci-hub.st |

Biocatalysis, the use of enzymes to perform chemical transformations, is a rapidly growing field that promises highly selective and environmentally friendly synthetic routes. vapourtec.comresearchgate.net For a molecule like this compound, two key areas of biocatalysis are particularly relevant: enzymatic C-N bond formation and enzymatic halogenation.

Engineered enzymes, such as cytochrome P450s and reductive aminases, have shown enormous potential for creating C-N bonds, which are fundamental to the structure of this compound. nih.govqub.ac.ukresearchgate.net These enzymatic systems could offer a powerful alternative to traditional metal-catalyzed cross-coupling reactions. nih.govdntb.gov.ua

Furthermore, halogenating enzymes, specifically flavin-dependent halogenases, are capable of regioselectively installing halogen atoms onto aromatic rings under mild, aqueous conditions. researchgate.netrsc.orgnih.gov Future research could focus on discovering or engineering a halogenase that can specifically brominate 2-phenylaniline at the desired position, circumventing the need for chemical brominating agents. nih.gov

Advanced Functionalization and Polymerization Strategies

The structure of this compound, with its reactive amine (-NH) group and the versatile carbon-bromine (C-Br) bond, offers multiple avenues for advanced functionalization and polymerization. The bromine atom can serve as a handle for various cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon bonds and build more complex molecular architectures. chemicalbook.com

The polymerization of aniline (B41778) derivatives is a well-established field, and applying these strategies to this compound could lead to novel polymeric materials. nih.govrsc.org The presence of the bulky phenyl group at the ortho position and the bromo group at the para position would significantly influence the electronic properties, solubility, and morphology of the resulting polymer. nih.gov Research into the polymerization of phenylamines with disulfide transfer reagents has yielded conjugated polymers with unique colors and properties, a strategy that could be extended to this compound. nih.gov Such polymers could find applications as chemical sensors or in electronic devices. nih.govrsc.org

Integration into Novel Multifunctional Materials Systems

Diphenylamine (B1679370) derivatives are important building blocks in materials chemistry. nih.govresearchgate.net A key future direction is the integration of this compound into multifunctional materials, leveraging its unique electronic and structural features. Analogs of this compound, such as triarylamine intermediates, are used in the synthesis of hole-transporting materials for organic light-emitting diodes (OLEDs) and perovskite solar cells. ossila.com The 2-phenylaniline core could be functionalized to create novel hole-transporting polymers like TFB (Poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine)). ossila.com

Additionally, polybrominated diphenyl ethers are widely used as flame retardants. nih.gov While environmental concerns exist for some of these compounds, this compound could serve as a monomer or precursor for new, potentially safer, brominated materials with flame-retardant properties.

Enhanced Theoretical Modeling and Machine Learning Applications in Compound Design

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules like this compound. Theoretical studies using methods like Density Functional Theory (DFT) can accurately model the molecule's geometry, including the crucial torsional angle between the two phenyl rings, which dictates its conformational behavior and electronic properties. rsc.orgresearchgate.netnih.govsemanticscholar.org Such models can predict how substituents on the phenyl rings will affect the molecule's properties, guiding the design of new derivatives for specific applications. tandfonline.com

The integration of artificial intelligence and machine learning (ML) is set to revolutionize materials and compound design. rsc.org ML models can be trained on large datasets of chemical structures and their corresponding properties to rapidly screen virtual libraries of this compound derivatives. This approach can accelerate the discovery of new compounds with optimized properties for use in electronics, catalysis, or as pharmaceutical intermediates, significantly reducing the time and cost associated with experimental synthesis and testing. rsc.orgmdpi.com

Table 2: Computational Approaches in this compound Research

| Computational Method | Application Area | Potential Insights |

| Density Functional Theory (DFT) | Structural & Electronic Properties | Prediction of torsional barriers, molecular geometry, and orbital energies researchgate.netsemanticscholar.org |

| Ab initio Methods (e.g., MP2) | Conformational Analysis | Accurate calculation of ground and transition state energies rsc.orgnih.gov |

| Molecular Mechanics (MM) | Large System Simulation | Modeling behavior in condensed phases or as part of a polymer chain nih.gov |

| Machine Learning (ML) | Compound Design & Discovery | High-throughput screening of derivatives for desired properties (e.g., electronic, catalytic) rsc.org |

Exploration of New Application Avenues in Materials and Catalysis

While current applications of similar bromoanilines are primarily as synthetic intermediates for dyes and pharmaceuticals, the unique structure of this compound opens doors to new possibilities. chemicalbook.com

In materials science, its role as a precursor to organic semiconductors for optoelectronic applications is a promising avenue. ossila.com The ability to tune its electronic properties through functionalization makes it an attractive candidate for creating bespoke materials for OLEDs, organic photovoltaics, and sensors.

In catalysis, the diphenylamine framework can be used to design novel ligands for transition metal catalysts. The steric and electronic environment around the nitrogen atom can be precisely tuned by modifying the phenyl rings, potentially leading to catalysts with enhanced activity and selectivity for a variety of organic transformations. The bromine atom also provides a reactive site for anchoring the molecule to a solid support, creating heterogeneous catalysts that are easily separable and recyclable. chemicalbook.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-phenylaniline, and how can regioselectivity be controlled?

- Methodology : A typical approach involves bromination of 2-phenylaniline using reagents like bromine (Br₂) in acetic acid or HBr/H₂O₂. To ensure para-bromination, steric and electronic directing effects of the phenyl and amine groups are leveraged. Acetanilide protection (via acetylation) may precede bromination to reduce side reactions . Post-reaction, deprotection with HCl/NaOH recovers the amine. Monitoring reaction progress via TLC and optimizing temperature (0–25°C) minimizes di-brominated byproducts.

Q. How can the purity and structure of this compound be confirmed experimentally?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons near bromine show deshielding; NH₂ protons appear as a broad singlet).

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., C₁₂H₁₀BrN: ~255 Da).

- HPLC/GC : Quantify purity (>95% is typical for research-grade material).

Cross-reference data with literature or databases like PubChem .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : The bromine atom serves as a reactive site for cross-coupling (e.g., Suzuki-Miyaura with boronic acids) to build biphenyl systems. The amine group enables diazotization for azo-dye synthesis or conversion to urea/amide derivatives. Applications include ligand design and pharmaceutical intermediates (e.g., kinase inhibitors) .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reaction pathways for this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-311+G(d,p)) model:

- Electron density distribution : Bromine’s electron-withdrawing effect reduces HOMO-LUMO gaps, influencing reactivity.

- Reaction mechanisms : Simulate intermediates in cross-coupling reactions to optimize catalytic conditions (e.g., Pd catalysts).

Tools like Gaussian or ORCA are standard .

Q. What strategies resolve contradictions in reported crystallographic data for brominated aniline derivatives?

- Methodology : Reanalyze diffraction data (e.g., from single-crystal X-ray) using SHELXL/SHELXT for structure refinement. Check for:

- Disorder in bromine positions : Apply restraints or constraints during refinement.

- Hydrogen bonding : Compare NH₂ group interactions with halogens in similar structures (e.g., 4-Bromo-2-fluoroaniline hydrochloride ).

Validate with R-factor convergence (<5%) and residual electron density maps .

Q. How can side reactions during Suzuki coupling of this compound be minimized?

- Methodology : Optimize:

- Catalyst system : Use Pd(PPh₃)₄ with ligand additives (e.g., SPhos) to enhance stability.

- Solvent/base : Dioxane/Na₂CO₃ balances solubility and deprotonation.

- Temperature : 80–100°C prevents Pd black formation.

Monitor via GC-MS and quench with thiol resins to remove residual Pd .

Q. What analytical approaches differentiate polymorphs of this compound?

- Methodology : Combine:

- PXRD : Compare diffraction patterns with simulated data (Mercury software).

- DSC/TGA : Identify melting points and thermal stability differences.

- IR/Raman : Detect hydrogen-bonding variations in NH₂ vibrations.

For example, 4-Bromo-2-ethylaniline shows distinct melting points (45°C vs. 249°C in hydrochloride form ).

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

- Resolution : Factors include:

- Reagent purity : Impurities in Br₂ reduce effective bromine concentration.

- Workup protocols : Inadequate quenching (e.g., NaHSO₃ omission) leads to bromine residues.

- Purification : Column chromatography (silica, hexane/EtOAc) vs. recrystallization (ethanol/water) impacts recovery.

Replicate conditions from high-yield studies (e.g., 75–85% ).

Q. How to address discrepancies in biological activity data for this compound derivatives?

- Resolution : Standardize assays:

- Dose-response curves : Use consistent concentrations (e.g., 1–100 µM).

- Cell lines : Compare activity in matched models (e.g., HEK293 vs. HeLa).

- Control compounds : Include known inhibitors (e.g., staurosporine for kinases).

Cross-validate with orthogonal methods (e.g., SPR for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.